21-hydroxy-C21-steroid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

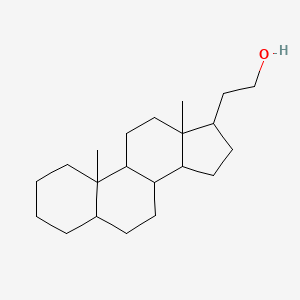

21-hydroxy-C21-steroid is any C21-steroid carrying a hydroxy substituent at position 21. It is a C21-steroid and a 21-hydroxy steroid.

科学研究应用

Biochemical Pathways and Mechanisms

21-hydroxy-C21-steroids are primarily involved in adrenal steroidogenesis, where they serve as intermediates in the synthesis of glucocorticoids and mineralocorticoids. The enzyme cytochrome P450 21A2 catalyzes the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, which is critical for producing cortisol and aldosterone .

Key Mechanisms:

- Steroidogenesis: The conversion of progesterone to 11β-hydroxyprogesterone and subsequently to cortisol illustrates the importance of 21-hydroxy-C21-steroids in adrenal function.

- Regulatory Role: These steroids can influence receptor activity (androgen and progesterone receptors), impacting various physiological processes such as metabolism, immune response, and reproductive functions .

2.1. Hormonal Disorders

The deficiency of 21-hydroxylase leads to congenital adrenal hyperplasia (CAH), characterized by an accumulation of steroid precursors like 17α-hydroxyprogesterone and 21-deoxycortisol . Elevated levels of these compounds are indicative of the disorder and can be utilized as biomarkers for diagnosis.

Clinical Findings:

- In patients with 21-hydroxylase deficiency, significant elevations in 17α-hydroxyprogesterone (67-fold increase) and 21-deoxycortisol (35-fold increase) were observed compared to controls .

- Measurement of these steroids can assist in diagnosing different forms of CAH, providing a basis for therapeutic interventions.

2.2. Cancer Research

Emerging evidence suggests that C21-steroids may play roles in the development and progression of hormone-sensitive cancers such as prostate and breast cancer. The interaction of these steroids with androgen receptors has been studied to understand their potential as therapeutic targets.

Research Insights:

- Studies indicate that certain C11-oxy C21-steroids exhibit agonistic or antagonistic activity towards androgen receptors, which could influence cancer cell proliferation .

- The expression of steroid receptors in tissues affected by cancers highlights the need for further investigation into the therapeutic potential of targeting these pathways.

3.1. Hormonal Replacement Therapy

Given their role in adrenal function, 21-hydroxy-C21-steroids may be utilized in hormonal replacement therapy for conditions like adrenal insufficiency. Supplementing with cortisol or its precursors could help restore normal physiological functions.

3.2. Chemogenetic Studies

Recent studies have explored the use of Compound 21 (C21) as a chemogenetic tool to modulate neuronal activity selectively. This compound has shown promise in manipulating dopaminergic neuron activity through engineered receptors, indicating potential applications in neuropharmacology .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. How is 21-hydroxy-C21-steroid detected and quantified in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for separation and quantification. Validate assays using internal standards (e.g., deuterated analogs) to correct for matrix effects. Enzyme-linked immunosorbent assays (ELISAs) with monoclonal antibodies specific to 21-hydroxylated steroids can also be employed, but cross-reactivity with structurally similar steroids must be tested . Ensure protocols align with reproducibility standards by detailing extraction methods (e.g., solid-phase extraction) and instrument parameters in supplementary materials .

Q. What enzymatic pathways synthesize this compound, and what cofactors are required?

- Methodological Answer : The enzyme steroid 21-monooxygenase (CYP21A2) catalyzes the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone to produce 21-hydroxy derivatives. The reaction requires NADPH as an electron donor and molecular oxygen as a substrate. Experimental validation involves incubating substrates with recombinant CYP21A2 in vitro, followed by quantification of products via LC-MS. Include controls with enzyme inhibitors (e.g., ketoconazole) to confirm specificity .

Q. How do researchers validate the purity of synthesized this compound analogs?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-resolution mass spectrometry (HR-MS) to verify molecular weight. Purity is assessed via HPLC with ultraviolet (UV) or evaporative light scattering detection (ELSD). For novel compounds, elemental analysis ensures stoichiometric accuracy. Compare spectral data with literature values for known derivatives .

Advanced Research Questions

Q. How can contradictory data on CYP21A2 enzymatic activity in different tissue models be resolved?

- Methodological Answer : Discrepancies may arise from variations in enzyme source (e.g., recombinant vs. native protein), incubation conditions (pH, temperature), or cofactor availability (NADPH regeneration systems). Standardize assays using recombinant CYP21A2 expressed in identical cell lines (e.g., HEK293) and control for endogenous steroid levels. Perform kinetic analyses (Km, Vmax) under uniform conditions and validate with isotopic tracer studies . Statistical tools like Bland-Altman plots can assess inter-laboratory variability .

Q. What experimental designs are optimal for studying this compound's role in cortisol synthesis under hypoxic conditions?

- Methodological Answer : Use adrenal cell cultures (e.g., H295R cells) exposed to controlled oxygen levels (1–5% O₂) in hypoxia chambers. Measure cortisol and this compound levels via LC-MS at timed intervals. Inhibit hypoxia-inducible factors (HIFs) with small molecules (e.g., PX-478) to isolate their regulatory effects. Include normoxic controls and triplicate experiments to ensure statistical power .

Q. How can computational modeling improve understanding of CYP21A2 substrate specificity?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between CYP21A2 and steroid substrates. Validate models with site-directed mutagenesis of active-site residues (e.g., Arg346, Glu267). Compare in silico predictions with in vitro activity assays using wild-type and mutant enzymes .

Q. What strategies mitigate interference from endogenous steroids when analyzing this compound in clinical samples?

- Methodological Answer : Use derivatization techniques (e.g., Girard’s reagent T) to enhance LC-MS sensitivity and specificity. Implement orthogonal separation methods (e.g., two-dimensional chromatography) and employ stable isotope dilution analysis (SIDA) with ¹³C-labeled internal standards. Pre-treat samples with immunoaffinity columns to remove cross-reactive steroids .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound measurements?

- Methodological Answer : Normalize data using internal standards added during sample preparation. Apply multivariate statistical methods (e.g., principal component analysis) to identify confounding variables (e.g., reagent lot differences). Document all protocols in machine-readable formats (e.g., electronic lab notebooks) and share raw data in public repositories (e.g., Zenodo) to facilitate replication .

Q. What are best practices for integrating historical data on this compound into modern meta-analyses?

- Methodological Answer : Curate datasets using standardized ontologies (e.g., ChEBI for chemical identifiers). Adjust for methodological differences (e.g., older radioimmunoassays vs. current LC-MS) via sensitivity analyses. Use tools like RevMan for meta-regression to account for heterogeneity across studies .

Q. Synthesis and Characterization

Q. What are the challenges in synthesizing this compound analogs with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (solvent, catalyst) to minimize epimerization. For example, use chiral auxiliaries or enzymatic catalysis (e.g., immobilized CYP21A2) to control stereochemistry. Confirm configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Report yields, enantiomeric excess (ee), and purification steps (e.g., preparative HPLC) in detail .

属性

分子式 |

C21H36O |

|---|---|

分子量 |

304.5 g/mol |

IUPAC 名称 |

2-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanol |

InChI |

InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3 |

InChI 键 |

DBMUNIJZUYVPCQ-UHFFFAOYSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

规范 SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。